REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]#[N:7].Cl.[NH2:9][OH:10].CCN(C(C)C)C(C)C>CCO>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6](=[N:9][OH:10])[NH2:7] |f:1.2|
|
Name
|
|
Quantity
|
13.11 g
|
Type
|
reactant
|
Smiles
|
S1C(=NC=C1)C#N
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was used in the next step without further purification
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in AcOEt
|
Type
|
WASH
|
Details
|
washed twice with water and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)C(N)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.86 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |